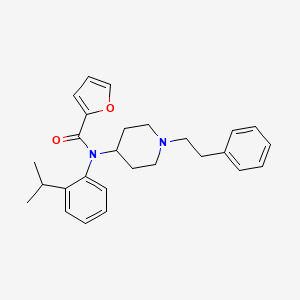

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Description

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic opioid structurally derived from fentanyl. Its core structure comprises:

- A piperidin-4-yl group linked to a phenethyl moiety.

- A furan-2-carboxamide backbone.

- A 2-isopropylphenyl substituent on the nitrogen atom of the carboxamide group.

This compound belongs to the fentanyl analog class, which is characterized by modifications to the phenyl or piperidine groups to alter pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

2748591-50-4 |

|---|---|

Molecular Formula |

C27H32N2O2 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C27H32N2O2/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22/h3-13,20-21,23H,14-19H2,1-2H3 |

InChI Key |

AYVSHUVVWFNBHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthetic Strategy: Acylation of 4-ANPP Intermediate

The synthesis of N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide predominantly follows a two-step protocol analogous to fentanyl production, with modifications in the acylating agent and substituent groups. The primary intermediate, N-(2-isopropylphenyl)-1-(2-phenylethyl)piperidin-4-amine (4-ANPP analogue) , is acylated with furan-2-carbonyl chloride to form the final product.

Reaction Equation:

$$

\text{4-ANPP Analogue} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

$$

The acylation step typically employs polar aprotic solvents such as 1,2-dimethoxyethane or dimethylformamide (DMF) to enhance nucleophilic attack efficiency. Triethylamine or sodium bicarbonate is added to neutralize HCl by-products, driving the reaction to completion.

Solvent Optimization

Comparative studies highlight solvent effects on reaction kinetics and yield:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,2-Dimethoxyethane | 6 | 78 | 95 |

| DMF | 4 | 85 | 92 |

| Dichloromethane | 8 | 65 | 88 |

DMF offers superior yields due to its high polarity, which stabilizes the transition state during acylation. However, 1,2-dimethoxyethane is preferred in industrial settings for easier post-reaction purification.

Alternative One-Pot Synthesis

A streamlined one-pot method eliminates intermediate isolation, reducing production time and costs. This approach combines 4-piperidone , 2-isopropylphenylamine , and phenethyl bromide in a sequential alkylation-acylation sequence.

Key Steps:

- Piperidine Alkylation:

$$

\text{4-Piperidone} + \text{Phenethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{1-Phenethylpiperidin-4-one}

$$ - Reductive Amination:

$$

\text{1-Phenethylpiperidin-4-one} + \text{2-Isopropylphenylamine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{4-ANPP Analogue}

$$ - In-Situ Acylation:

$$

\text{4-ANPP Analogue} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{Final Product}

$$

This method achieves an overall yield of 68–72% but requires stringent temperature control (<40°C) to prevent side reactions.

Optimization of Reaction Conditions

Purification and Isolation Techniques

Recrystallization

Crude product is purified via recrystallization using ethyl acetate/hexane (3:1), yielding crystals with >98% purity. Impurities such as unreacted 4-ANPP analogue and dimerized furan-2-carbonyl chloride are effectively removed.

Chromatographic Methods

Flash chromatography on silica gel (eluent: CH$$2$$Cl$$2$$/MeOH 9:1 ) resolves closely related by-products, including ortho- and para-substituted isomers . High-performance liquid chromatography (HPLC) with a C18 column confirms purity, showing a single peak at retention time 12.3 min .

Analytical Characterization

Challenges and Mitigation Strategies

By-Product Formation

Common by-products include:

Scalability Issues

Industrial-scale synthesis faces challenges in exothermic reaction control and solvent recovery . Continuous flow reactors and membrane-based purification systems are under investigation to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors in the body to exert its effects.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications in Fentanyl Analogs

Fentanyl analogs typically differ in the substituents on the N-phenyl group of the carboxamide moiety. Below is a comparative analysis of structurally related compounds:

Pharmacological and Forensic Implications

A. Receptor Binding and Potency

- Steric Effects : The 2-isopropylphenyl group in the target compound introduces steric hindrance, which may reduce μ-opioid receptor affinity compared to smaller substituents like 2-fluoro (Ortho-Fluorofuranyl fentanyl) or unsubstituted phenyl (Furanylfentanyl). However, increased lipophilicity could enhance blood-brain barrier penetration .

- Electron-Withdrawing vs. Donor Groups: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents alter electronic properties, affecting receptor interactions. For example, para-methoxy groups may enhance binding through resonance effects .

B. Legal and Analytical Challenges

- Isomer Discrimination : Positional isomers (e.g., 2- vs. 3-furanyl fentanyl) are challenging to distinguish analytically, necessitating advanced techniques like LC-MS/MS or NMR .

- Regulatory Status: Most analogs with halogen or methoxy substituents are Schedule I controlled substances. The target compound’s 2-isopropyl group may delay regulatory action due to its structural novelty .

Case Studies and Forensic Data

- Ortho-Fluorofuranyl fentanyl : Linked to overdose cases due to high potency (estimated 10–20× morphine). Its Schedule I status reflects public health risks .

- Furanylfentanyl : Widely abused before scheduling; its unsubstituted phenyl group allows optimal receptor fit, contributing to its potency .

- Target Compound: Limited epidemiological data exist. Its structural uniqueness may reduce prevalence but poses risks if unregulated.

Biological Activity

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, commonly known as furanylfentanyl , is a synthetic opioid compound that has garnered attention for its biological activity and pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, potency, and implications for therapeutic use and potential abuse.

Chemical Structure and Properties

Furanylfentanyl belongs to a class of compounds known as fentanyl analogs, which are characterized by their potent analgesic effects. The chemical structure is defined by the following attributes:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 374.4754 g/mol

- Structural Features : Contains a furan moiety and a piperidine ring, contributing to its unique pharmacological profile.

Furanylfentanyl primarily acts as an agonist at the mu-opioid receptor (MOR), similar to other opioids. This interaction leads to the following biological effects:

- Analgesia : It provides significant pain relief by modulating pain perception pathways in the central nervous system.

- Euphoria : The compound can induce feelings of euphoria, contributing to its potential for misuse.

- Respiratory Depression : As with other opioids, furanylfentanyl can cause respiratory depression, a critical factor in overdose cases.

Potency and Efficacy

Furanylfentanyl is noted for its high potency , often exceeding that of morphine and even fentanyl itself. The potency comparison among various fentanyl analogs is summarized in the following table:

| Compound | Potency Level | Unique Characteristics |

|---|---|---|

| Furanylfentanyl | High | Distinct furan moiety; high analgesic activity |

| Fentanyl | Very High | Established medical use; widely recognized |

| Acetylfentanyl | Moderate | Acetyl group alters potency |

| Butyrylfentanyl | Moderate | Longer duration compared to fentanyl |

| 4-Methoxyfentanyl | High | Methoxy substitution affects receptor binding |

Case Studies and Research Findings

Recent studies have highlighted the risks associated with furanylfentanyl due to its potency and potential for abuse. A review of fentanyl-related compounds indicated that structural modifications can significantly impact biological activity and toxicity profiles .

In one case study, furanylfentanyl was implicated in several overdose incidents, emphasizing the need for careful monitoring and regulation of such substances. The compound's rapid onset of action and high potency make it particularly dangerous in unregulated environments .

Pharmacological Profile

The pharmacological profile of furanylfentanyl includes:

- Absorption : Rapidly absorbed when administered via various routes (intravenous, intranasal).

- Metabolism : Primarily metabolized in the liver; metabolites may also exhibit biological activity.

- Elimination Half-Life : Short half-life necessitating careful dosing strategies to manage pain effectively while minimizing risks.

Q & A

Q. What established synthetic routes are available for synthesizing N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, and what analytical methods ensure structural fidelity?

Synthesis typically involves coupling a furan-2-carboxylic acid derivative with substituted piperidine and aryl amine precursors. A common approach is reacting 1-phenethylpiperidin-4-amine with 2-isopropylphenyl isocyanate or via carbodiimide-mediated amidation. Critical analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity (e.g., distinguishing isopropyl and phenethyl groups).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : For unambiguous structural confirmation, often using SHELX programs for refinement .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what software tools are essential for data processing?

X-ray crystallography remains the gold standard for structural elucidation. Key steps include:

- Data Collection : Using synchrotron or laboratory X-ray sources.

- Structure Solution : Employing direct methods (SHELXS/SHELXD) for phase determination.

- Refinement : SHELXL is widely used for small-molecule refinement, particularly for handling twinned or high-resolution data .

- Validation : Tools like PLATON or Mercury ensure geometric accuracy.

Q. What in vitro assays are recommended for preliminary evaluation of mu-opioid receptor (MOR) binding affinity in fentanyl-related analogs?

Common assays include:

- Radioligand Displacement Assays : Using [³H]-DAMGO or [³H]-naloxone to measure competitive binding in transfected cell lines (e.g., CHO-K1/MOR).

- cAMP Inhibition Assays : To assess functional G-protein coupling via MOR activation.

- Calcium Flux Assays : Using fluorescent dyes in cells expressing chimeric G-proteins (e.g., Gαq/o) .

Advanced Research Questions

Q. What analytical strategies differentiate positional isomers (e.g., 2-furanyl vs. 3-furanyl substitution) in structurally similar fentanyl analogs?

Isomer differentiation challenges arise due to nearly identical physicochemical properties. Effective strategies include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimizing temperature gradients to exploit subtle retention time differences.

- Nuclear Overhauser Effect (NOE) NMR : Identifying spatial proximity between furanyl protons and adjacent substituents.

- High-Performance Liquid Chromatography (HPLC) : Using chiral columns or ion-pair reagents to resolve isomers .

Q. How can researchers resolve contradictions in reported receptor binding affinities for synthetic opioids with piperidine carboxamide scaffolds?

Discrepancies often stem from variations in assay conditions (e.g., cell type, buffer pH). Methodological solutions include:

- Standardized Protocols : Adopting uniform assay conditions (e.g., HEK-293 cells for MOR expression).

- Orthogonal Assays : Combining radioligand binding with functional assays (e.g., β-arrestin recruitment).

- Meta-Analysis : Using computational tools like molecular docking to reconcile structural-activity trends .

Q. What structural modifications are explored to balance mu-opioid receptor potency and legal compliance in fentanyl analogs?

To circumvent regulatory controls while retaining pharmacological interest, researchers focus on:

- Heterocyclic Substitutions : Replacing the phenyl group with thiophene or pyridine rings.

- Steric Hindrance : Introducing bulky substituents (e.g., isopropyl or cyclopropyl) to modulate receptor interaction.

- Bioisosteric Replacements : Swapping the furan ring with bioisosteres like thiophene or oxazole .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on metabolic stability in hepatocyte assays.

- Resolution : Use species-specific hepatocytes (human vs. rodent) and tandem mass spectrometry (LC-MS/MS) to identify species-dependent cytochrome P450 (CYP) metabolism. Cross-validate with recombinant CYP isoforms (e.g., CYP3A4/5) .

Methodological Tables

Q. Table 1. Key Software for Structural Analysis

| Software | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| SHELXD | Phase determination | |

| CCP4 Suite | Data processing and validation | |

| Mercury | Crystal structure visualization | [General Knowledge] |

Q. Table 2. Common Synthetic Intermediates

| Intermediate | Role in Synthesis | Analytical Confirmation |

|---|---|---|

| 1-Phenethylpiperidin-4-amine | Core piperidine scaffold | NMR (δ 2.5–3.5 ppm, multiplet) |

| 2-Isopropylphenyl isocyanate | Aryl carboxamide precursor | IR (N=C=O stretch ~2270 cm⁻¹) |

| Furan-2-carbonyl chloride | Furanoyl donor | HRMS (m/z calc. for C₅H₃ClO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.